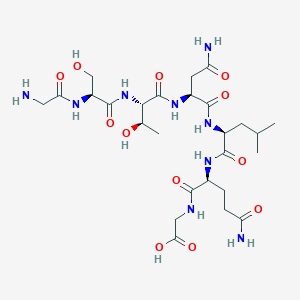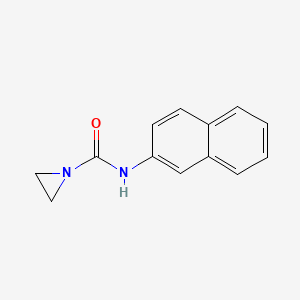
N-(Naphthalen-2-yl)aziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Naphthalen-2-yl)aziridine-1-carboxamide is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the aziridine ring via a carboxamide linkage. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-yl)aziridine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carboxylic acid with aziridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Another method involves the use of naphthalene-2-yl isocyanate, which reacts with aziridine to form the desired product. This reaction can be performed under mild conditions, often at room temperature, and does not require additional catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Naphthalen-2-yl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones and other oxidized derivatives.
Substitution Reactions: The carboxamide group can participate in substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Nucleophilic Ring-Opening: The major products are open-chain amides or thioamides, depending on the nucleophile used.
Oxidation: The major products include naphthoquinones and other oxidized derivatives.
Substitution: The major products are substituted amides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Naphthalen-2-yl)aziridine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(Naphthalen-2-yl)aziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The compound can interact with various biological targets, including enzymes and receptors, through nucleophilic attack and covalent bonding. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Naphthalen-1-yl)aziridine-1-carboxamide: Similar structure but with the naphthalene ring attached at the 1-position.
Aziridine-2-carboxamide: Lacks the naphthalene ring, making it less hydrophobic and potentially less reactive.
N-(Phenyl)aziridine-1-carboxamide: Contains a phenyl ring instead of a naphthalene ring, affecting its electronic properties and reactivity.
Uniqueness
N-(Naphthalen-2-yl)aziridine-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
143650-41-3 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
N-naphthalen-2-ylaziridine-1-carboxamide |
InChI |
InChI=1S/C13H12N2O/c16-13(15-7-8-15)14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,16) |
InChI-Schlüssel |
WLQOPFWRMXLFCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
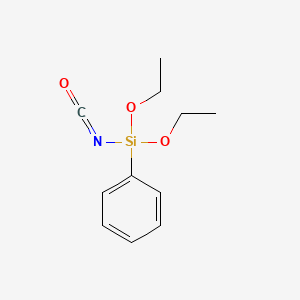
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)
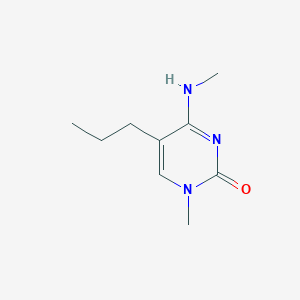


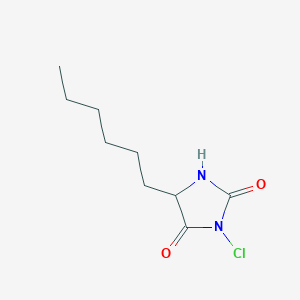
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
